Methyl 3,5-dichloro-4-isopropoxybenzoate Methyl 3,5-dichloro-4-isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.: 856165-88-3
VCID: VC11699530
InChI: InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3
SMILES: CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Molecular Formula: C11H12Cl2O3
Molecular Weight: 263.11 g/mol

Methyl 3,5-dichloro-4-isopropoxybenzoate

CAS No.: 856165-88-3

Cat. No.: VC11699530

Molecular Formula: C11H12Cl2O3

Molecular Weight: 263.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,5-dichloro-4-isopropoxybenzoate - 856165-88-3

Specification

CAS No. 856165-88-3
Molecular Formula C11H12Cl2O3
Molecular Weight 263.11 g/mol
IUPAC Name methyl 3,5-dichloro-4-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3
Standard InChI Key BZGWUEFCUVETLA-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Canonical SMILES CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl

Introduction

Chemical Identity and Structural Features

Methyl 3,5-dichloro-4-isopropoxybenzoate belongs to the class of halogenated benzoic acid esters. Its molecular structure integrates three key functional groups:

  • A benzoate ester backbone, which confers stability and influences bioavailability.

  • Chlorine substituents at the 3- and 5-positions, enhancing lipophilicity and electronic effects.

  • An isopropoxy group at the 4-position, contributing steric bulk and modulating solubility.

Molecular Formula and Weight

The compound’s molecular formula is C12H14Cl2O3\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{O}_3, derived from:

  • A benzoic acid moiety (C7H5O2\text{C}_7\text{H}_5\text{O}_2).

  • Methyl esterification (CH3\text{CH}_3).

  • Two chlorine atoms (Cl2\text{Cl}_2).

  • An isopropoxy group (C3H7O\text{C}_3\text{H}_7\text{O}).
    This yields a molecular weight of 283.14 g/mol, distinct from the 383.27 g/mol reported for the structurally related methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate.

Spectroscopic Characterization

While specific spectral data for methyl 3,5-dichloro-4-isopropoxybenzoate are unavailable, analogous compounds provide reference benchmarks:

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1,710 cm1^{-1} (ester carbonyl) and ν(C-O-C)\nu(\text{C-O-C}) at ~1,250 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methyl ester protons (~3.9 ppm, singlet), isopropoxy methine (~4.6 ppm, septet), and aromatic protons (~7.5-8.0 ppm) .

    • 13C^{13}\text{C}: Carbonyl carbon at ~167 ppm, aromatic carbons adjacent to chlorine at ~130 ppm.

Synthesis and Industrial Production

The synthesis of methyl 3,5-dichloro-4-isopropoxybenzoate likely follows a multi-step protocol involving halogenation, alkoxylation, and esterification. While no direct method is documented, the patent CN103193651A offers a template for analogous ester synthesis, adaptable to this compound.

Reaction Pathway

  • Chlorination of 4-Hydroxybenzoic Acid:

    • Target: Introduce chlorine at the 3- and 5-positions.

    • Reagents: Chlorinating agents (e.g., Cl2\text{Cl}_2, SO2Cl2\text{SO}_2\text{Cl}_2) under controlled conditions.

    • Intermediate: 3,5-Dichloro-4-hydroxybenzoic acid.

  • Alkoxylation:

    • Target: Substitute the 4-hydroxy group with isopropoxy.

    • Reagents: Isopropyl bromide or iodide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

    • Intermediate: 3,5-Dichloro-4-isopropoxybenzoic acid.

  • Esterification:

    • Target: Convert the carboxylic acid to a methyl ester.

    • Reagents: Methanol and acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux .

    • Product: Methyl 3,5-dichloro-4-isopropoxybenzoate.

Optimization Parameters

Key variables influencing yield and purity, derived from industrial protocols :

ParameterOptimal ConditionImpact on Reaction
Temperature80–85°CHigher temperatures accelerate esterification but risk side reactions.
SolventMethanolActs as both solvent and nucleophile.
Catalyst Loading10% H2SO4\text{H}_2\text{SO}_4Excess acid may degrade the product.
Reaction Time4–6 hoursProlonged duration improves conversion.

Post-synthesis purification typically involves recrystallization from methanol or ethyl acetate, achieving >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s properties are influenced by its halogen and alkoxy substituents:

PropertyValue/DescriptionSource Analogue
Melting Point164–169°C (estimated)Similar to 3,5-dihydroxy methyl benzoate .
Solubility in Water<0.1 mg/mLHigh lipophilicity due to Cl.
LogP (Octanol-Water)~3.5Predicted via QSAR models.
StabilityHydrolytically stable at pH 5–7Ester group resists hydrolysis under mild conditions .

Reactivity

  • Nucleophilic Aromatic Substitution: Chlorine atoms at 3- and 5-positions are susceptible to displacement by strong nucleophiles (e.g., amines).

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid .

  • Oxidative Stability: Resists oxidation due to electron-withdrawing chlorine substituents .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Chlorinated benzoates are widely explored for antimicrobial properties. For example, isopropyl 3,5-dichloro-4-hydroxybenzoate exhibits activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . Methyl 3,5-dichloro-4-isopropoxybenzoate may act similarly by disrupting microbial cell membranes or inhibiting enzymes like dihydrofolate reductase.

Prodrug Development

The methyl ester group enhances bioavailability, making this compound a candidate for prodrug formulations. Hydrolysis in vivo releases the active carboxylic acid, as seen in brodimoprim derivatives .

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